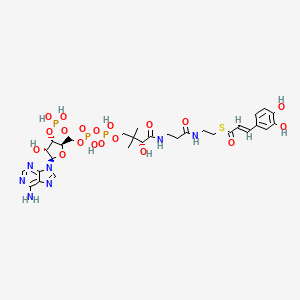
Caffeoyl-coa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeoyl-CoA is an acyl CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of caffeic acid. It derives from a caffeic acid. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Role in Lignin Biosynthesis
Caffeoyl-CoA is crucial for lignin biosynthesis, a complex process that enhances plant structural integrity and resistance to pathogens. The enzyme caffeoyl-coenzyme A O-methyltransferase (CCoAOMT) catalyzes the methylation of this compound, leading to the formation of feruloyl-CoA, which is integral to lignin polymerization.
Case Study: Transgenic Plants
Research has demonstrated that downregulating CCoAOMT expression in transgenic plants results in reduced lignin content. For example:
- In Nicotiana tabacum, antisense suppression of CCoAOMT led to an 8% to 15% reduction in total lignin content, resulting in altered morphological traits such as dwarfism and changes in leaf structure .
- In Populus tremula × Populus alba, similar suppression resulted in significant decreases in both guaiacyl and syringyl lignins, as confirmed by Klason lignin assays and Fourier-transform infrared spectroscopy .
Table 1: Impact of CCoAOMT Downregulation on Lignin Content
| Plant Species | Lignin Reduction (%) | Observed Phenotype |
|---|---|---|
| Nicotiana tabacum | 8% - 15% | Dwarf phenotype |
| Populus tremula | Significant | Altered vascular structure |
| Medicago sativa | 8% - 44% | Increased S/G ratio |
Enhancing Biomass Conversion Efficiency
Manipulation of this compound pathways can improve biomass conversion efficiency, which is vital for biofuel production. Transgenic alfalfa with reduced CCoAOMT expression showed enhanced saccharification rates due to lower lignin content and a favorable S/G ratio .
Table 2: Biomass Conversion Efficiency in Transgenic Plants
| Plant Species | Lignin Content Change (%) | Saccharification Yield (%) |
|---|---|---|
| Medicago sativa | 8% - 44% | Improved |
| Arabidopsis thaliana | Significant reduction | Higher glucose yield |
Pharmacological Applications
This compound derivatives exhibit various pharmacological properties, including anti-inflammatory and neuroprotective effects. Research indicates that compounds derived from this compound can play roles in disease resistance mechanisms in plants, potentially translating to therapeutic applications in humans .
Case Study: Neuroprotective Effects
Studies have shown that caffeoylquinic acid, a derivative of this compound, increases antioxidant capacity without significantly altering polyphenol content during experimental cerebral infarction models .
Biotechnological Applications
The structural understanding of CCoAOMT has opened avenues for biotechnological innovations aimed at enhancing the nutritional and industrial properties of crops. The ability to engineer enzymes through site-directed mutagenesis can lead to crops with improved biomass characteristics without compromising their fitness .
Table 3: Potential Biotechnological Innovations Using this compound Pathways
| Innovation Type | Description |
|---|---|
| Enzyme Engineering | Modifying CCoAOMT for better substrate specificity |
| Genetic Modification | Creating transgenic plants with altered lignin content |
| Chemical Mutagenesis | Using mutagens to induce beneficial mutations |
Propiedades
Fórmula molecular |
C30H42N7O19P3S |
|---|---|
Peso molecular |
929.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C30H42N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3-6,11,14-15,19,23-25,29,38-39,42-43H,7-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/b6-4+/t19-,23-,24-,25+,29-/m1/s1 |
Clave InChI |
QHRGJMIMHCLHRG-ZSELIEHESA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O |
Sinónimos |
caffeoyl-CoA caffeoyl-coenzyme A coenzyme A, caffeoyl- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















